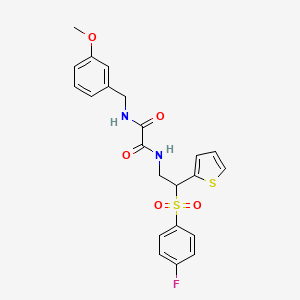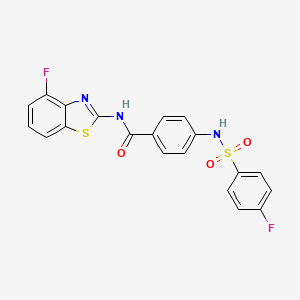
N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C22H21FN2O5S2 and its molecular weight is 476.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Binding and Agonist Activity
Research indicates that certain derivatives similar to the chemical structure of N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide exhibit binding affinities to specific receptors, demonstrating agonist activity. For instance, studies on compounds displaying agonist activity at the 5-HT1D receptors have highlighted the significance of structural features in determining receptor preference and intrinsic efficacy. Such compounds have shown varying degrees of preference for 5-HT1D alpha vs. 5-HT1D beta receptors, indicating the critical role of specific structural elements in receptor binding and activation processes (Barf et al., 1996).
Novel Insecticide Activity
Another domain where related compounds have shown promise is in the development of novel insecticides. Flubendiamide, a compound with a unique chemical structure featuring novel substituents, has demonstrated extremely strong insecticidal activity, particularly against lepidopterous pests. This research underscores the potential of such compounds in contributing to integrated pest management and resistance management programs, offering a new avenue for controlling agricultural pests (Tohnishi et al., 2005).
Carbohydrate Chemistry
In carbohydrate chemistry, the design, synthesis, and application of protective groups play a vital role. Studies involving the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group have contributed to the advancement of synthetic methodologies, enabling the protection of hydroxyl groups in complex carbohydrate molecules. Such protective groups are pivotal in facilitating the synthesis of glycosyl donors, showcasing the compound's utility in the synthesis of biologically relevant molecules (Spjut et al., 2010).
Antimicrobial Activities
Furthermore, sulfone derivatives containing 1,3,4-oxadiazole moieties, which share a structural resemblance, have shown good antibacterial activities against rice bacterial leaf blight. This exemplifies the broader implications of such compounds in addressing plant diseases and highlights their potential in developing new antibacterial agents for agricultural applications (Shi et al., 2015).
Eigenschaften
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-17-5-2-4-15(12-17)13-24-21(26)22(27)25-14-20(19-6-3-11-31-19)32(28,29)18-9-7-16(23)8-10-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWRWXCBEPYLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2558006.png)
![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2558010.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)
![N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2558012.png)


![4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2558016.png)
![2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone](/img/structure/B2558018.png)
![N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2558020.png)
![4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2558023.png)
![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)
![4-(dimethylsulfamoyl)-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2558025.png)
